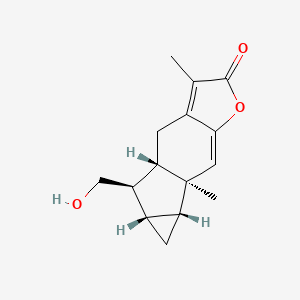
Shizukanolide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shizukanolide C is a sesquiterpene lactone isolated from the roots of Chloranthus serratus, a plant species belonging to the Chloranthaceae family . This compound is part of a group of naturally occurring sesquiterpenes known for their unique lindenane skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Shizukanolide C is typically extracted from the roots of Chloranthus serratus using organic solvents such as ether . The extraction process involves the use of column chromatography techniques, including Florisil and silica gel columns, followed by preparative thin-layer chromatography . The compound is isolated as colorless needles with a melting point of approximately 156°C .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The use of efficient chromatographic techniques and optimization of solvent systems are crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
Shizukanolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydro-shizukanolide, which exhibits moderate antifungal activity.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties and biological activities.
Common Reagents and Conditions
Oxidation: Alkaline hydrogen peroxide is commonly used for the epoxidation of sesquiterpenes.
Reduction: Sodium borohydride is often employed for the reduction of carbonyl groups in sesquiterpenes.
Substitution: Various organic reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Dehydro-shizukanolide: Formed through oxidation, this compound has shown antifungal properties.
Epoxides and Hydroxy Derivatives: These products result from epoxidation and hydroxylation reactions, respectively.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Shizukanolide C involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, making it an effective antifungal agent .
Comparison with Similar Compounds
Shizukanolide C is part of a group of sesquiterpene lactones that includes Shizukanolides D, E, and F . These compounds share a similar lindenane skeleton but differ in their functional groups and biological activities . For example:
Shizukanolide D: An epoxy derivative of this compound with distinct antifungal properties.
Shizukanolide E and F: Hydroxy derivatives of this compound, each exhibiting unique biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCTKZHBRTLRU-CYRTVHNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural relationship between Shizukanolides C, D, E, and F?
A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of this compound []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

